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Compound of Interest

Compound Name: HIV-1 protease-IN-11

Cat. No.: B15137707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of

Human Immunodeficiency Virus Type 1 (HIV-1) protease in complex with the potent inhibitor

IN-11. The information is compiled from published research and is intended to guide

researchers in structural biology and drug discovery.

Introduction
HIV-1 protease is a critical enzyme in the life cycle of the HIV virus, responsible for cleaving

viral polyproteins into mature, functional proteins. This makes it a prime target for antiretroviral

therapy. IN-11 (also referred to as compound 34a) is a novel, highly potent HIV-1 protease

inhibitor with significant activity against both wild-type and drug-resistant variants of the

enzyme.[1] Structural analysis of the HIV-1 protease/IN-11 complex through X-ray

crystallography is essential for understanding its binding mode and for the rational design of

next-generation inhibitors.

Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibitor IN-11.
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Parameter Value Notes

Inhibitor Name IN-11 (compound 34a)
A novel HIV-1 protease

inhibitor.[1]

IC50 (Wild-Type HIV-1

Protease)
0.41 nM

Half-maximal inhibitory

concentration against the wild-

type enzyme.[1]

Molecular Weight 503.65 g/mol [1]

Chemical Formula C26H37N3O5S [1]

Experimental Protocols
This section provides detailed protocols for the expression and purification of HIV-1 protease,

the synthesis of the IN-11 inhibitor, the enzymatic activity assay, and a representative protocol

for the co-crystallization of the HIV-1 protease/IN-11 complex.

Expression and Purification of Recombinant HIV-1
Protease
A common method for obtaining high-quality HIV-1 protease for crystallographic studies

involves expression in E. coli as inclusion bodies, followed by purification and refolding.

Protocol:

Expression:

The gene for HIV-1 protease, often with mutations to prevent autoproteolysis (e.g., Q7K,

L33I, L63I) and oxidation (C67A, C95A), is cloned into an expression vector such as

pET28a.

The vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

Cells are cultured in LB medium and induced with IPTG to express the recombinant

protease. The protease typically accumulates in inclusion bodies.
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Purification and Refolding:

Harvest the E. coli cells by centrifugation.

Lyse the cells and wash the inclusion bodies, for example, with a buffer containing Triton

X-100.

Solubilize the washed inclusion bodies in a denaturing buffer, such as 8 M urea.

Purify the denatured protease using chromatography, for instance, a Sephacryl S-200 H.R.

column.

Collect the protease fractions and refold the protein by diluting it into a refolding buffer and

incubating at 4°C for 24 hours.

Concentrate the refolded, active protease using ultrafiltration.

Further purification can be achieved using affinity chromatography, such as with pepstatin

A agarose.

Synthesis of IN-11 Inhibitor
The synthesis of IN-11 (compound 34a) is described by Zhou et al. (2023). Researchers should

refer to this publication for the detailed chemical synthesis steps. The general approach

involves the coupling of a pyrrolidine-derived P2 ligand.

HIV-1 Protease Enzymatic Activity Assay
The inhibitory activity of IN-11 is determined using a fluorometric assay.

Protocol:

Assay Components:

Active recombinant HIV-1 protease.

A fluorescence resonance energy transfer (FRET) peptide substrate for HIV-1 protease.
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Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002%

Triton X-100, and 1 mM dithiothreitol).

IN-11 inhibitor at various concentrations.

A reference inhibitor (e.g., Pepstatin A).

Procedure:

In a 96-well microplate, mix the HIV-1 protease with the IN-11 inhibitor at different

concentrations in the assay buffer.

Initiate the enzymatic reaction by adding the FRET substrate.

Incubate the plate at a controlled temperature (e.g., 25°C).

Measure the increase in fluorescence intensity over time using a fluorescence plate reader

(e.g., Ex/Em = 490/520 nm or 330/450 nm).

Calculate the rate of substrate cleavage and determine the IC50 value for IN-11 by plotting

the enzyme activity against the inhibitor concentration.

Representative Co-crystallization Protocol for HIV-1
Protease with IN-11
While the specific crystallization conditions for the HIV-1 protease/IN-11 complex are not

detailed in the available literature, a representative protocol can be formulated based on

successful crystallizations of HIV-1 protease with other small molecule inhibitors. The hanging

drop vapor diffusion method is commonly used.

Protocol:

Complex Formation:

Prepare a solution of purified HIV-1 protease at a concentration of 1-2 mg/mL.

Pre-incubate the protease with a 5-fold molar excess of the IN-11 inhibitor.
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Crystallization Setup (Hanging Drop Vapor Diffusion):

Reservoir Solution: A typical reservoir solution contains a precipitant, a buffer, and

additives. For example: 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40%–60%

saturated ammonium sulfate.

Crystallization Drop: Mix 1 µL of the protein-inhibitor complex solution with 1 µL of the

reservoir solution on a siliconized cover slip.

Sealing: Invert the cover slip and seal it over the well of a crystallization plate containing

the reservoir solution.

Incubation: Incubate the plate at a constant temperature (e.g., 293 K or 4°C).

Crystal Growth: Monitor the drops for crystal growth over several days to weeks.
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Caption: Mechanism of HIV-1 Protease inhibition by IN-11.
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Experimental Workflow for Co-crystallization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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